

In-Depth Technical Guide: Scopine Di(2-thienylglycolate)-D3

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Compound of Interest

Compound Name: Scopine Di(2-thienylglycolate)-D3

Cat. No.: B13447321

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Introduction

Scopine Di(2-thienylglycolate)-D3 is a stable isotope-labeled derivative of Scopine Di(2-thienylglycolate), a key intermediate in the synthesis of Tiotropium Bromide. Tiotropium Bromide is a long-acting muscarinic antagonist used in the management of chronic obstructive pulmonary disease (COPD). The deuterated analog serves as an internal standard in pharmacokinetic and metabolic studies, allowing for precise quantification of the non-labeled drug. This document provides a comprehensive overview of its chemical structure, properties, and a proposed synthetic pathway.

Chemical Structure and Properties

The chemical structure of **Scopine Di(2-thienylglycolate)-D3** is characterized by a scopine core esterified with a di-(2-thienyl)glycolic acid moiety, with three deuterium atoms located on the N-methyl group of the scopine ring.

Chemical Structure:

Table 1: Chemical and Physical Properties

Property	Value	Reference
Chemical Name	Scopine Di(2-thienylglycolate)-D3	[1]
Synonyms	N-Demethyl Tiotropium-D3, Tiotropium EP Impurity B-D3	[1]
CAS Number	1126775-83-4	[1]
Molecular Formula	C ₁₈ H ₁₆ D ₃ NO ₄ S ₂	[1]
Molecular Weight	380.5 g/mol	[1]
Appearance	Off-White Solid	[2]
Melting Point	138-140 °C (for non-deuterated)	[3]
Storage	Keep in dark place, Sealed in dry, 2-8°C	[2]

Synthesis

A detailed experimental protocol for the synthesis of **Scopine Di(2-thienylglycolate)-D3** is not publicly available. However, based on the known synthesis of its non-deuterated counterpart and general deuteration techniques, a plausible synthetic route is proposed. The synthesis of the non-deuterated compound, also known as N-Demethyl Tiotropium, typically involves the transesterification of methyl di(2-thienyl)glycolate with scopine.

To introduce the deuterium label, two primary strategies can be envisioned:

- Late-stage N-methylation using a deuterated reagent: This would involve the synthesis of N-demethyl-scopine di(2-thienyl)glycolate followed by N-methylation using a deuterated methylating agent like methyl-d3 bromide or methyl-d3 iodide.
- Use of a deuterated starting material: This approach would utilize scopine-d3, where the N-methyl group is already deuterated, in the transesterification reaction with methyl di(2-thienyl)glycolate.

The first approach is more common for introducing isotopic labels at a late stage of a synthesis.

Proposed Experimental Protocol: Synthesis via N-demethylated Intermediate

This protocol is a proposed adaptation based on known procedures for the synthesis of the non-deuterated analog.

Step 1: Synthesis of N-Demethyl Scopine Di(2-thienyl)glycolate

A detailed, publicly available experimental protocol for this specific step is not available. It would likely involve the reaction of N-demethyl-scopine with methyl di(2-thienyl)glycolate under basic conditions.

Step 2: N-methylation with Methyl-d3 Bromide

- Materials:
 - N-Demethyl Scopine Di(2-thienyl)glycolate
 - Methyl-d3 Bromide (CD_3Br)
 - Anhydrous acetonitrile
 - Anhydrous potassium carbonate
- Procedure:
 - Dissolve N-Demethyl Scopine Di(2-thienyl)glycolate in anhydrous acetonitrile in a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen).
 - Add anhydrous potassium carbonate to the solution.
 - Slowly add a solution of Methyl-d3 Bromide in anhydrous acetonitrile to the reaction mixture at room temperature.
 - Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

- Upon completion, filter the reaction mixture to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure **Scopine Di(2-thienylglycolate)-D3**.

Synthesis of Methyl-d3 Bromide

Methyl-d3 bromide can be synthesized via the Hunsdiecker reaction from silver acetate-d3 and bromine.[\[4\]](#)[\[5\]](#)[\[6\]](#)

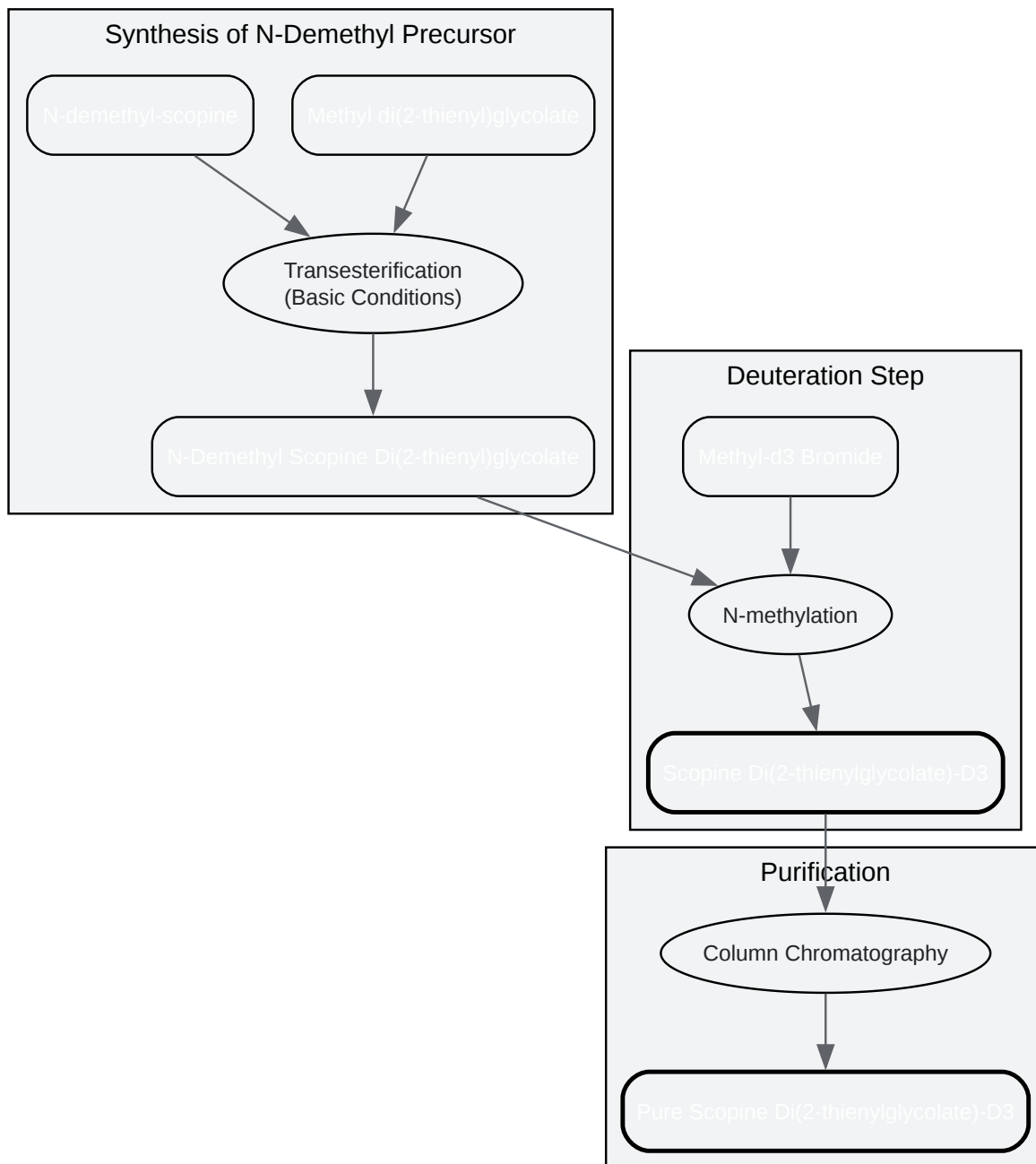
- Materials:
 - Silver acetate-d3
 - Bromine
- Procedure:
 - In a sealed tube, react dry silver acetate-d3 with bromine.
 - The reaction proceeds readily to give methyl-d3 bromide in high yield.[\[4\]](#)[\[5\]](#)

Analytical Data

Detailed, publicly available analytical data such as NMR, IR, and mass spectra for **Scopine Di(2-thienylglycolate)-D3** are not available in the searched literature. Commercial suppliers of this compound typically provide a certificate of analysis with this information upon purchase.

Logical Workflow Diagram

The following diagram illustrates the proposed logical workflow for the synthesis of **Scopine Di(2-thienylglycolate)-D3**.



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Caption: Proposed synthetic workflow for **Scopine Di(2-thienylglycolate)-D3**.

Conclusion

Scopine Di(2-thienylglycolate)-D3 is a critical analytical standard for the development and quality control of Tiotropium Bromide. While a definitive, published experimental protocol for its synthesis is not available, a logical synthetic route can be proposed based on established chemical transformations. This guide provides a framework for researchers and scientists working with this important molecule, summarizing its known properties and outlining a viable synthetic strategy. Further research is needed to establish a detailed experimental protocol and to make its full analytical data publicly accessible.

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